(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
(4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: is a complex organic compound that features a unique combination of pyrazine, piperidine, thiophene, and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazin-2-yloxy Group: This can be achieved by reacting pyrazine with an appropriate halogenated compound under basic conditions to form the pyrazin-2-yloxy intermediate.
Piperidine Derivatization: The pyrazin-2-yloxy intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the (pyrazin-2-yloxy)piperidine derivative.
Cyclopentylation: The (pyrazin-2-yloxy)piperidine derivative is further reacted with a cyclopentyl halide in the presence of a base to introduce the cyclopentyl group.
Thiophene Addition: Finally, the thiophene group is introduced through a coupling reaction, such as a Suzuki or Stille coupling, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the pyrazine and piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and piperidine groups.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted pyrazine and piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- (4-(Pyridin-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- (4-(Pyrazin-2-yloxy)piperidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone
Uniqueness
- Structural Features : The combination of pyrazine, piperidine, thiophene, and cyclopentyl groups is unique and not commonly found in other compounds.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-pyrazin-2-yloxypiperidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c23-18(19(7-1-2-8-19)16-4-3-13-25-16)22-11-5-15(6-12-22)24-17-14-20-9-10-21-17/h3-4,9-10,13-15H,1-2,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTMQUKHABCAFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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